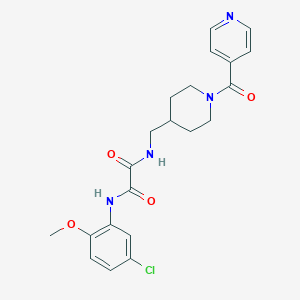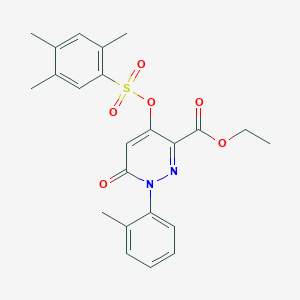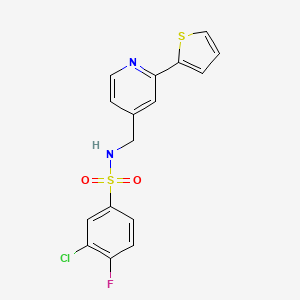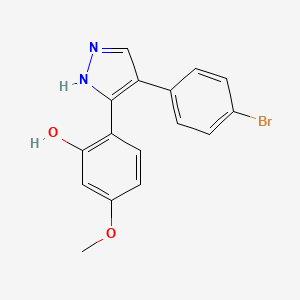
2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol” is a complex organic molecule that contains a pyrazole ring, a bromophenyl group, and a methoxyphenol group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Bromophenyl groups are phenyl rings that have a bromine atom attached, and methoxyphenol groups are phenol rings with a methoxy group (-OCH3) attached.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, as well as X-ray crystallography, could be used to analyze its structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place . For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction.
Scientific Research Applications
1. Coordination Chemistry and Material Science
One notable application is in the synthesis of new ligands for metal coordination complexes. For example, the reaction of a similar compound with 1,2-bis(bromomethyl)benzene under phase-transfer conditions followed by demethylation, has been used to produce a new ligand (H2L). This ligand, with bidentate chelating units (pyrazolyl–phenol) separated by an o-xylyl spacer, has been reacted with metal acetylacetonates (M = Cr, Ru) to afford mononuclear products with potential applications in redox chemistry and spectroelectrochemistry. These complexes exhibit reversible oxidation and irreversible reduction processes, indicating their potential in redox-active materials or catalytic processes (Frey et al., 2001).
2. Molecular Docking and Quantum Chemical Calculations
The compound has been subjected to molecular docking and quantum chemical calculations to understand its structural and electronic properties. Such studies provide insights into the molecule's reactivity, interaction with biological targets, and potential applications in drug design. For instance, molecular docking and DFT calculations have been performed on a related compound to predict its biological effects based on molecular docking results, indicating its utility in theoretical models for drug discovery processes (Viji et al., 2020).
3. Antioxidant Activity Studies
Compounds related to "2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol" have been isolated from natural sources such as the red alga Rhodomela confervoides and evaluated for their antioxidant activities. These studies highlight the potential of bromophenol derivatives in preventing oxidative damage, which is a key factor in many diseases and the deterioration of food products. The evaluation of these compounds against DPPH and ABTS radicals has shown potent activities, suggesting their applicability in food preservation and health supplements (Li et al., 2011).
Mechanism of Action
properties
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-12-6-7-13(15(20)8-12)16-14(9-18-19-16)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDTUDIULBHXPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

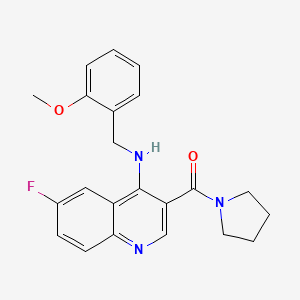
![1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine](/img/structure/B2393381.png)
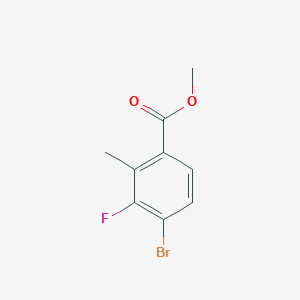
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2393383.png)
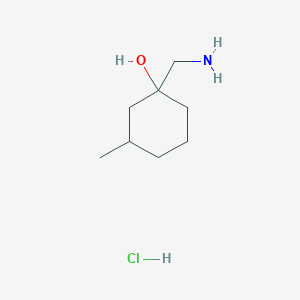
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2393389.png)
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid](/img/structure/B2393390.png)
![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)
![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)
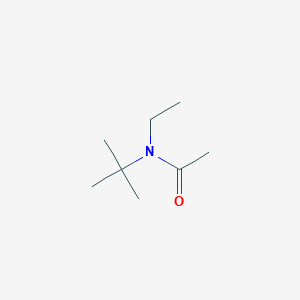
![4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2393397.png)
